molecular formula C14H5F23O3 B12080503 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate

Cat. No.: B12080503
M. Wt: 658.15 g/mol
InChI Key: HIKJGTRXSKYKDD-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 1H,1H,9H-perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate can undergo various chemical reactions, including:

    Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,9H-perfluorononyl alcohol.

    Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, pyridine

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted carbonates can be formed.

    Hydrolysis Products: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,9H-perfluorononyl alcohol

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate is primarily based on its ability to form stable bonds with various substrates. The presence of fluorine atoms enhances the compound’s resistance to chemical degradation, making it an effective agent in applications requiring long-term stability. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or forming protective layers in industrial coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 1H,1H-Heptafluorobutyl acrylate
  • 2,2,3,3,4,4,4-Heptafluorobutylamine

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate offers a unique combination of chemical stability and reactivity. Its carbonate group allows for versatile chemical modifications, while the fluorinated backbone provides exceptional resistance to environmental factors. This makes it particularly valuable in applications where both stability and reactivity are required.

Biological Activity

  • IUPAC Name : 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate
  • Molecular Formula : C13H6F13O3
  • Molar Mass : 412.13 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its components.

Biological Activity

The biological activity of fluorinated compounds like this compound has been studied in various contexts:

Antimicrobial Activity

Fluorinated compounds have shown promising antimicrobial properties. Studies indicate that fluorinated analogs can inhibit the growth of bacteria and fungi due to their unique interactions with biological membranes. The presence of fluorine atoms enhances lipophilicity and stability against enzymatic degradation.

Cytotoxicity

Research has demonstrated that certain fluorinated compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves disruption of cellular membranes and interference with metabolic processes. For instance:

  • Case Study : A study on similar fluorinated carbonates showed IC50 values in the micromolar range against several cancer types. These findings suggest potential applications in targeted cancer therapies.

Anti-inflammatory Effects

Fluorinated compounds can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.

Neuroprotective Properties

Emerging evidence suggests that some fluorinated compounds may offer neuroprotective benefits. They could potentially reduce oxidative stress and inflammation in neural tissues.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Fluorination : Introducing fluorine atoms into the organic framework.
  • Carbonate Formation : Reacting with carbonic acid derivatives to form the carbonate functional group.

Applications

  • Pharmaceuticals : Used as intermediates in drug development due to their unique biological activities.
  • Agriculture : Potential use in agrochemicals due to antimicrobial properties.
  • Materials Science : Incorporation into coatings or polymers for enhanced durability and chemical resistance.

Data Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of microbial membranes
CytotoxicityInduction of apoptosis in cancer cellsCase Study
Anti-inflammatoryInhibition of cytokine release
NeuroprotectiveReduction of oxidative stressEmerging Evidence

Properties

Molecular Formula

C14H5F23O3

Molecular Weight

658.15 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate

InChI

InChI=1S/C14H5F23O3/c15-3(16)7(21,22)10(27,28)12(31,32)13(33,34)11(29,30)8(23,24)5(17,18)1-39-4(38)40-2-6(19,20)9(25,26)14(35,36)37/h3H,1-2H2

InChI Key

HIKJGTRXSKYKDD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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